5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S699394
CAS No.
858116-66-2
M.F
C16H25BrN2Si
M. Wt
353.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyr...

CAS Number

858116-66-2

Product Name

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

(5-bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

Molecular Formula

C16H25BrN2Si

Molecular Weight

353.37 g/mol

InChI

InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3

InChI Key

UJUSITKTVXDVLQ-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)Br

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)Br

Synthesis and Characterization:

-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has been reported in scientific literature as a product in the synthesis of various functionalized pyrrolo[2,3-b]pyridine derivatives. For instance, one study describes its preparation through a multi-step process involving the reaction of 5-bromopyridine with N-triisopropylsilylpropyne followed by subsequent cyclization and deprotection steps.

Potential Applications:

While the specific research applications of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine itself are not extensively documented, the broader class of pyrrolo[2,3-b]pyridine derivatives possess diverse potential applications in various fields of scientific research, including:

  • Medicinal Chemistry: Pyrrolo[2,3-b]pyridines have been explored for their potential as therapeutic agents due to their diverse biological activities, including antitumor, antibacterial, and antiviral properties []. However, specific research on the potential therapeutic applications of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is limited.
  • Material Science: Pyrrolo[2,3-b]pyridine derivatives have been investigated for their potential applications in organic electronics due to their interesting optoelectronic properties. Further research is needed to explore the potential of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in this field.
  • Organic Synthesis: Pyrrolo[2,3-b]pyridine derivatives can serve as valuable building blocks for the synthesis of more complex molecules due to their unique reactivity and functional group compatibility. The presence of the bromo and triisopropylsilyl groups in 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine potentially allows for further functionalization and manipulation, making it a potentially interesting intermediate in organic synthesis.

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by the presence of a bromine atom and a triisopropylsilyl group attached to a pyrrolo[2,3-b]pyridine core. Its molecular formula is C16H25BrN2Si, and it has a molecular weight of 353.37 g/mol. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .

There is no current information available on the mechanism of action of BTSP.

Due to the lack of specific research on BTSP, information on its safety profile is not available. However, similar compounds containing bromine and silicon can be irritating and require appropriate handling precautions [, ].

Future Research Directions

  • Investigate the synthesis and purification methods for BTSP.
  • Explore its chemical reactivity and potential applications in organic synthesis.
  • Evaluate its biological activity and potential for drug development (if applicable).

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
  • Cross-Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions with boronic acids, facilitating the formation of new carbon-carbon bonds.
  • Oxidation and Reduction Reactions: The compound's pyrrolo[2,3-b]pyridine core can undergo oxidation or reduction under appropriate conditions .

These reactions are essential for synthesizing various derivatives and complex organic molecules.

Research indicates that compounds similar to 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine exhibit significant biological activity. They are often explored for their potential as kinase inhibitors, which are crucial in cancer therapy. The compound may also show activity against specific cancer cell lines, highlighting its relevance in drug discovery and development .

The synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves two main steps:

  • Bromination: A pyrrolo[2,3-b]pyridine precursor is brominated using N-bromosuccinimide (NBS) in a solvent like dichloromethane.
  • Silylation: The triisopropylsilyl group is introduced using triisopropylsilyl chloride in the presence of a base such as triethylamine.

These methods can be scaled up for industrial production, utilizing continuous flow reactors to enhance efficiency and yield .

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine serves as an important intermediate in the synthesis of complex heterocycles and biologically active compounds. It is utilized in:

  • Organic Synthesis: As a building block for various organic reactions.
  • Pharmaceutical Development: In the creation of kinase inhibitors and other therapeutic agents.
  • Material Science: Potential applications in developing new materials due to its unique structural properties.

Studies on 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine have indicated its potential interactions with various biological targets. Its role as an organoboron reagent in cross-coupling reactions suggests it may influence biochemical pathways related to carbon-carbon bond formation. Additionally, its inhibitory effects on cytochrome P450 enzymes indicate possible implications for drug metabolism and pharmacokinetics .

Several compounds share structural similarities with 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Here is a comparison highlighting its uniqueness:

Compound NameStructureKey FeaturesUnique Attributes
5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineC16H25FN2SiContains fluorine instead of brominePotentially different reactivity patterns due to fluorine's electronegativity
5-Bromo-3-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineC16H24BrIN2SiContains both bromine and iodineEnhanced reactivity due to multiple halogen substituents
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineC13H21N2SiLacks halogen substituentsServes as a simpler precursor without halogen-induced reactivity

The presence of the bromine atom in 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine enhances its reactivity compared to its non-halogenated analogs, making it particularly valuable in synthetic applications where halogen substitution is beneficial for subsequent reactions.

Wikipedia

5-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine

Dates

Modify: 2023-08-15

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